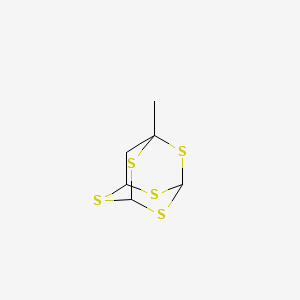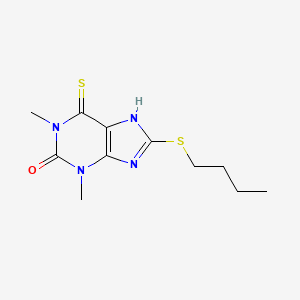
Theophylline, 8-butylthio-6-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-butylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. This compound is characterized by the presence of butylthio and thio groups at the 8th and 6th positions, respectively. The molecular formula of Theophylline, 8-butylthio-6-thio- is C11H16N4OS2, and it has a molecular weight of 284.43 g/mol . Theophylline derivatives are known for their pharmacological properties, including bronchodilation and anti-inflammatory effects.
Preparation Methods
The synthesis of Theophylline, 8-butylthio-6-thio- involves several steps. One common method includes the reaction of theophylline with butylthiol and a sulfur source under specific conditions. The reaction typically requires a proton solvent and may involve the use of catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Theophylline, 8-butylthio-6-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The butylthio and thio groups can be substituted with other functional groups under appropriate conditions .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Theophylline, 8-butylthio-6-thio- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of thio and butylthio substitutions on theophylline derivatives.
Biology: Researchers investigate its potential biological activities, including anti-inflammatory and bronchodilatory effects.
Medicine: It is explored for its potential therapeutic applications in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Theophylline, 8-butylthio-6-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which results in bronchodilation and anti-inflammatory effects.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects .
Comparison with Similar Compounds
Theophylline, 8-butylthio-6-thio- is compared with other similar compounds, such as:
Theophylline: The parent compound, known for its bronchodilatory and anti-inflammatory effects.
Theobromine: Another methylxanthine with similar pharmacological properties but less potent than theophylline.
Caffeine: A well-known stimulant with similar mechanisms of action but different therapeutic applications .
The unique substitutions in Theophylline, 8-butylthio-6-thio- enhance its pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6493-29-4 |
|---|---|
Molecular Formula |
C11H16N4OS2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
8-butylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C11H16N4OS2/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(16)15(3)9(7)17/h4-6H2,1-3H3,(H,12,13) |
InChI Key |
JTKHAEGWWHAFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


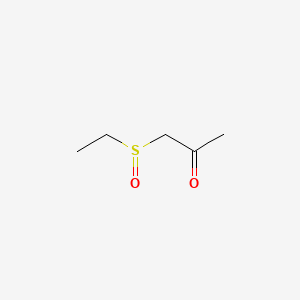
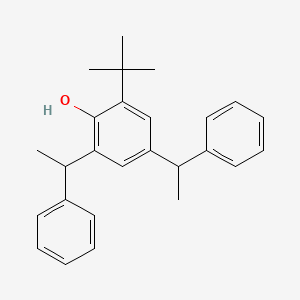
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)

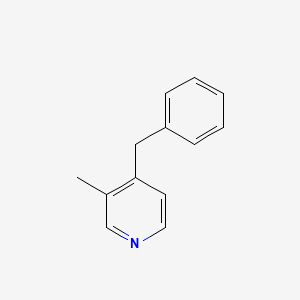
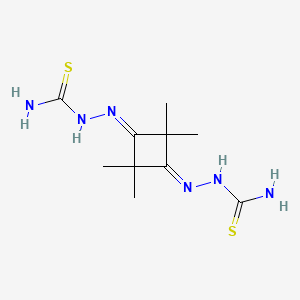
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
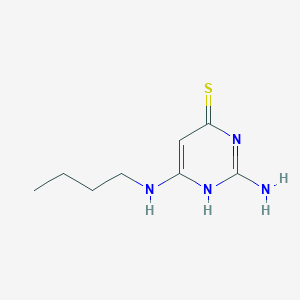

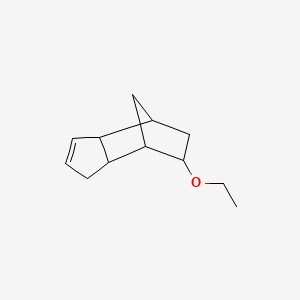
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)

![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)
